

An In-Depth Technical Guide to the Molecular Structure of Buclosamide

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Compound of Interest

Compound Name: *Buclosamide*

Cat. No.: *B1193894*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological activities of **Buclosamide**. The information is curated for professionals engaged in chemical research and drug development, with a focus on quantitative data, experimental methodologies, and structural relationships.

Molecular Identity and Structure

Buclosamide, identified by the CAS Number 575-74-6, is a salicylamide derivative.^[1] Its chemical nomenclature and structural identifiers are crucial for unambiguous identification in research and regulatory contexts. The fundamental molecular formula is $C_{11}H_{14}ClNO_2$.^{[2][3][4][5]}

The IUPAC name for the compound is N-butyl-4-chloro-2-hydroxybenzamide. It is also known by several synonyms, including N-Butyl-4-chlorosalicylamide, Demycin, and Fungit. The molecular structure consists of a central 4-chlorosalicylamide core N-substituted with a butyl group. This structure is achiral.

Identifier	Value	Reference
IUPAC Name	N-butyl-4-chloro-2-hydroxybenzamide	
CAS Number	575-74-6	
Molecular Formula	C ₁₁ H ₁₄ ClNO ₂	
Canonical SMILES	CCCCNC(=O)C1=C(C=C(C=C1)Cl)O	
InChI Key	ZGJHIFYEQJEUKA-UHFFFAOYSA-N	

Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its behavior in biological systems and for formulation development. **Buclosamide** is a white crystalline powder with low solubility in water. A summary of its key quantitative properties is provided below.

Property	Value	Unit	Reference
Molecular Weight	227.69	g/mol	
Monoisotopic Mass	227.0713064	Da	
Melting Point	90 - 92	°C	
Boiling Point	367	°C	
Water Solubility	0.20 (at 25 °C)	g/L	
pKa	7.43		
Density	1.20 (at 20 °C)	g/cm ³	
LogP (Partition Coeff.)	3.88		
XLogP3 (Predicted)	3.3		
Topological Polar Surface Area	49.3	Å ²	
Hydrogen Bond Donors	2		
Hydrogen Bond Acceptors	2		
Rotatable Bonds	4		

Spectrometric Data

Mass spectrometry provides essential data for molecular weight confirmation and structural elucidation. While specific experimental spectra for **Buclosamide** are not widely published, predicted collision cross-section (CCS) values offer valuable information for analytical method development.

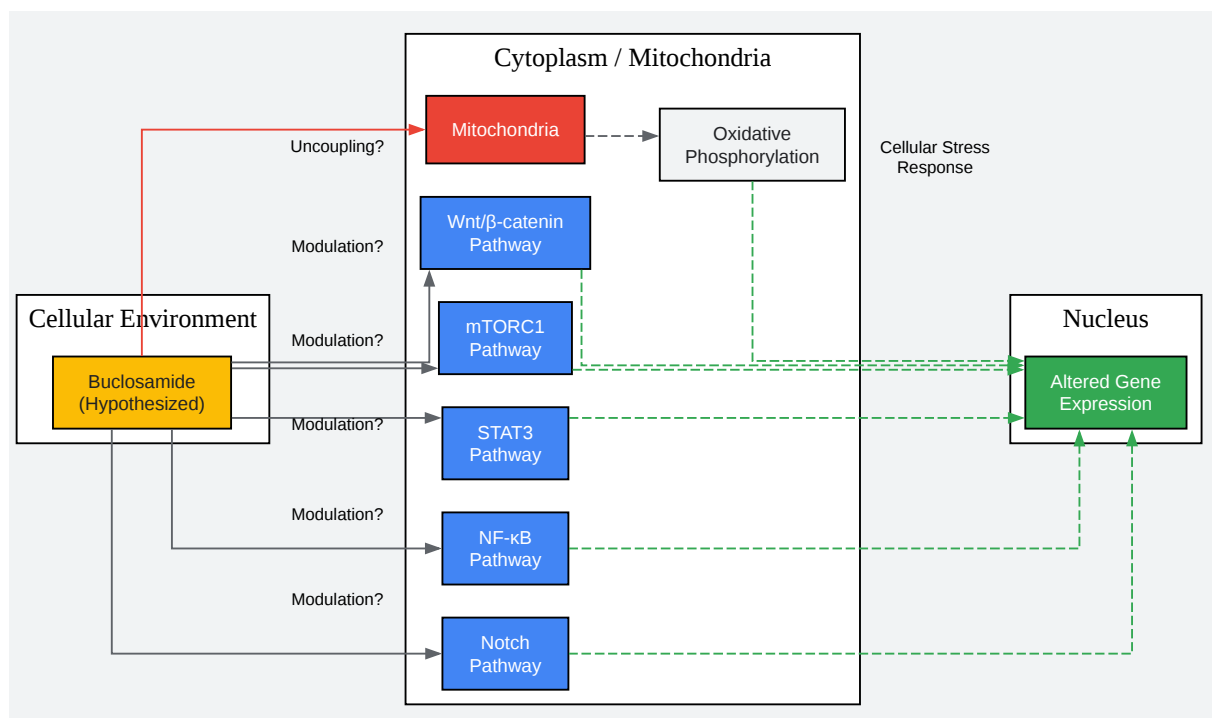
Adduct	m/z	Predicted CCS (Å²)	Reference
[M+H] ⁺	228.07858	148.8	
[M+Na] ⁺	250.06052	156.8	
[M-H] ⁻	226.06402	151.2	
[M+NH ₄] ⁺	245.10512	167.3	
[M+K] ⁺	266.03446	152.4	

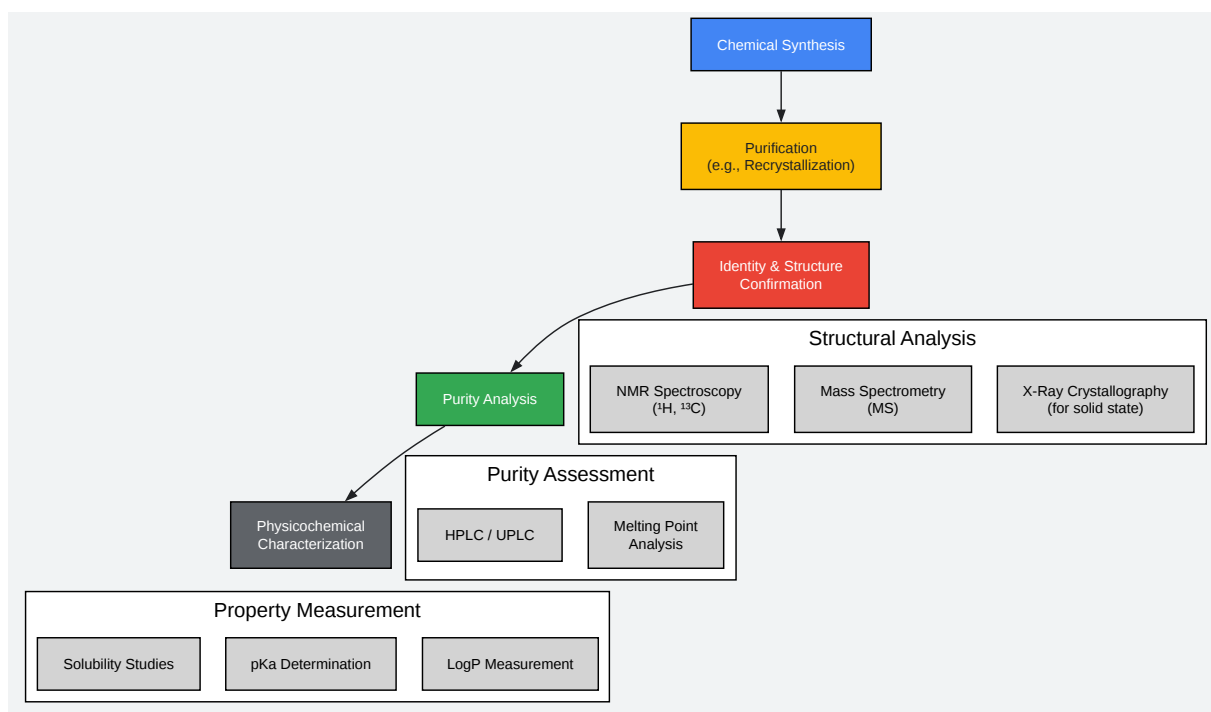
Note: Nuclear Magnetic Resonance (NMR) and X-ray crystallography data for **Buclosamide** are not readily available in the public domain and represent an area for future research.

Biological Activity and Putative Signaling Pathways

Buclosamide is classified as a topical antimycotic (antifungal) agent used for the treatment of dermatomycoses. Its precise mechanism of action is not extensively detailed in the literature. However, valuable insights can be drawn from the well-studied, structurally related salicylamide, Niclosamide.

Niclosamide has been shown to be a multifunctional drug that modulates several critical cellular signaling pathways, including Wnt/ β -catenin, mTORC1, STAT3, NF- κ B, and Notch. It is also known to act by uncoupling oxidative phosphorylation in mitochondria. Researchers investigating **Buclosamide** may consider these pathways as potential targets for its antifungal activity.





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